molecular formula C17H15ClN2O2S B11082152 2-(4-chloro-2-methylphenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

2-(4-chloro-2-methylphenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

Cat. No.: B11082152
M. Wt: 346.8 g/mol
InChI Key: CRKCAQMLKHCFKA-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-N-{3-cyano-4H5H6H-cyclopenta[b]thiophen-2-yl}acetamide is a complex organic compound that features a combination of phenoxy, cyano, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-{3-cyano-4H5H6H-cyclopenta[b]thiophen-2-yl}acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with a suitable acylating agent to form the phenoxy intermediate.

    Cyclopenta[b]thiophene Synthesis: The cyclopenta[b]thiophene moiety is synthesized separately through a series of cyclization reactions involving thiophene derivatives.

    Coupling Reaction: The phenoxy intermediate is then coupled with the cyclopenta[b]thiophene derivative under specific conditions, often involving a base such as triethylamine and a solvent like dichloromethane.

    Final Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)-N-{3-cyano-4H5H6H-cyclopenta[b]thiophen-2-yl}acetamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The chloro group in the phenoxy moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the cyano group reduced to an amine.

    Substitution: Substituted phenoxy derivatives with various nucleophiles attached.

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)-N-{3-cyano-4H5H6H-cyclopenta[b]thiophen-2-yl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored for use in the development of organic semiconductors and conductive polymers.

    Industrial Chemistry: The compound is investigated for its potential as a catalyst or intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-{3-cyano-4H5H6H-cyclopenta[b]thiophen-2-yl}acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
  • 2-(4-Chloro-2-methylphenoxy)acetamide
  • N-(3-Chloro-4-methoxyphenyl)-2-(2-methylphenoxy)acetamide

Uniqueness

2-(4-Chloro-2-methylphenoxy)-N-{3-cyano-4H5H6H-cyclopenta[b]thiophen-2-yl}acetamide is unique due to its combination of phenoxy, cyano, and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H15ClN2O2S

Molecular Weight

346.8 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

InChI

InChI=1S/C17H15ClN2O2S/c1-10-7-11(18)5-6-14(10)22-9-16(21)20-17-13(8-19)12-3-2-4-15(12)23-17/h5-7H,2-4,9H2,1H3,(H,20,21)

InChI Key

CRKCAQMLKHCFKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=C(C3=C(S2)CCC3)C#N

Origin of Product

United States

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